

Application Notes and Protocols for tri-GalNAc Biotin in Preclinical Research

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Compound of Interest

Compound Name: *tri-GalNAc biotin*

Cat. No.: *B10855432*

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Introduction

Tri-antennary N-acetylgalactosamine (tri-GalNAc) biotin is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes tri-GalNAc an invaluable tool for targeted delivery of various payloads to the liver. The biotin moiety allows for versatile and straightforward conjugation to a wide range of molecules, including proteins, antibodies, and oligonucleotides, through the high-affinity biotin-avidin interaction. These application notes provide an overview of the use of **tri-GalNAc biotin** in preclinical research models, with a focus on Lysosome-Targeting Chimeras (LYTACs) for targeted protein degradation.

Mechanism of Action

Tri-GalNAc biotin facilitates the targeted delivery of conjugated molecules to hepatocytes via ASGPR-mediated endocytosis.[1][2] Upon binding to ASGPR, the **tri-GalNAc biotin**-cargo complex is internalized into the cell through clathrin-mediated endocytosis.[3] The complex then traffics through the endosomal pathway to the lysosome, where the cargo is released and can exert its biological function, or in the case of LYTACs, the target protein is degraded.[1][2] The ASGPR is then recycled back to the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative data for **tri-GalNAc biotin** and its conjugates in preclinical models.

Table 1: Binding Affinities of GalNAc Ligands to ASGPR

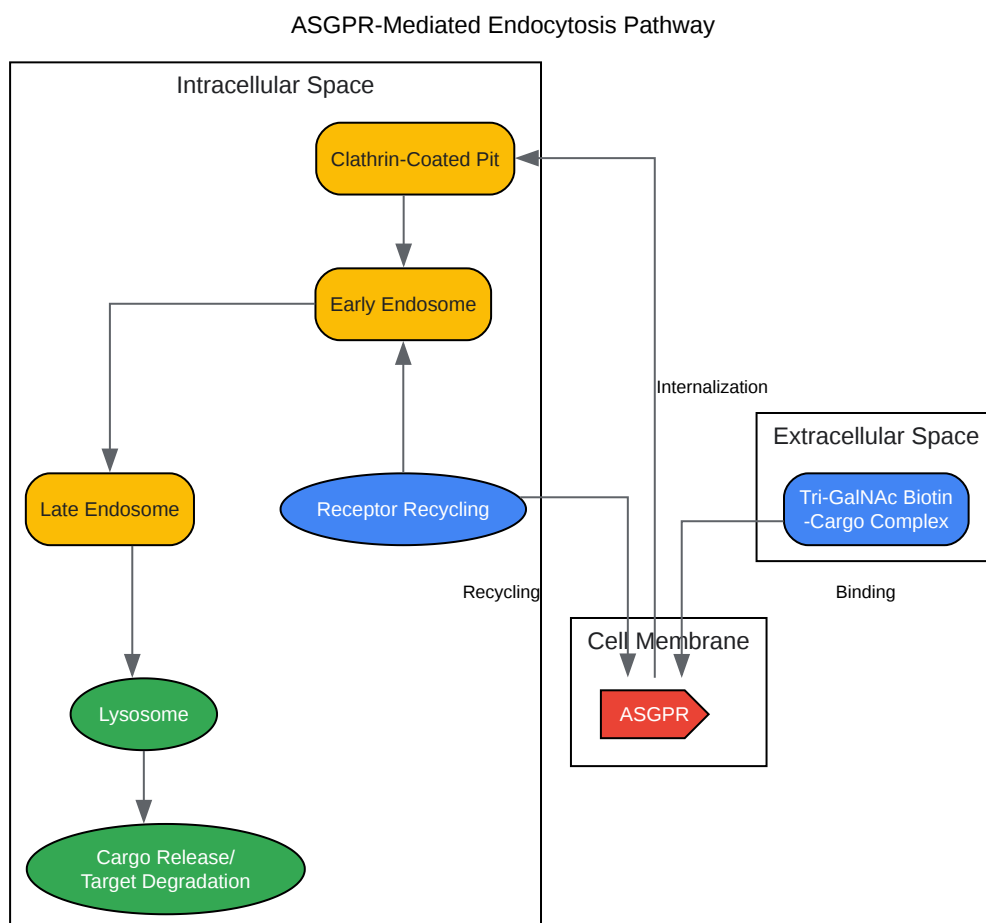
| Ligand | Kd (Dissociation Constant) | Cell Type/System | Reference |
|----------------------|----------------------------|---------------------------|-----------|
| Monomeric GalNAc | 40.4 ± 9.5 µM | | |
| Bi-antennary GalNAc | 28.3 nM | Primary Mouse Hepatocytes | |
| Tri-antennary GalNAc | 2.3 nM | Primary Mouse Hepatocytes | |

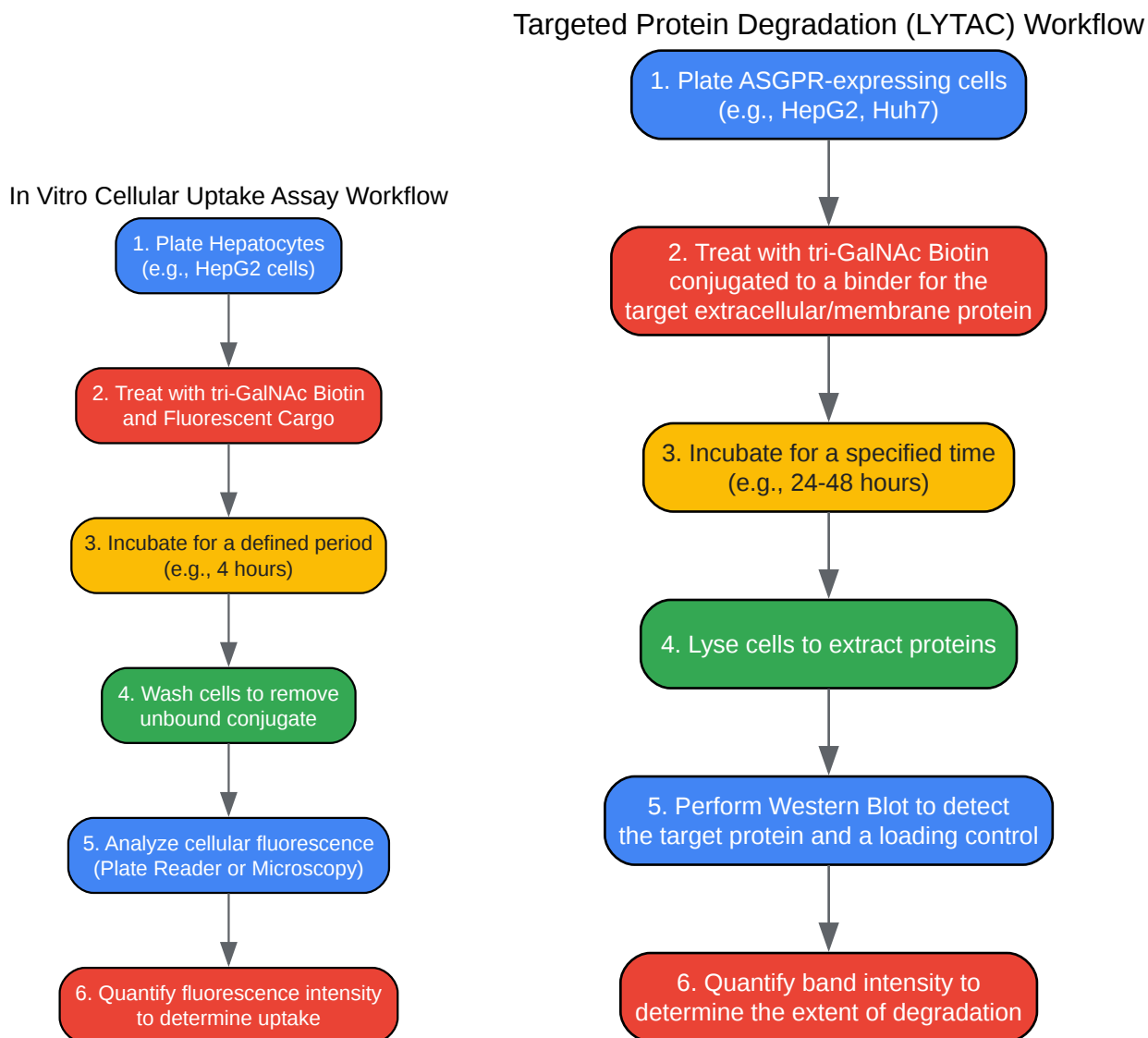
Table 2: In Vitro Cellular Uptake and Activity of **tri-GalNAc Biotin** Conjugates

| Application | Target | Concentration | Cell Line | Outcome | Reference |
|--------------------|-------------------------|---------------------------------------|---------------------------|---|-----------|
| Neutravidin Uptake | ASGPR | 2 µM tri-GalNAc biotin, 500 nM NA-650 | HepG2 | Time-dependent cellular uptake of Neutravidin | |
| siRNA Delivery | Apolipoprotein B (ApoB) | 1 nM (IC50) | Primary Mouse Hepatocytes | Silencing of ApoB mRNA | |
| EGFR Degradation | EGFR | 30 nM Ctx-GN | HepG2, Huh7 | Degradation of EGFR after 48h | |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of ASGPR-Mediated Endocytosis





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